molecular formula C20H16F2N4O2S B2414531 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021091-58-6

2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2414531
CAS No.: 1021091-58-6
M. Wt: 414.43
InChI Key: YROWYBMIXMWBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H16F2N4O2S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-N-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c21-14-7-5-13(6-8-14)11-23-18(27)12-29-19-10-9-17(25-26-19)24-20(28)15-3-1-2-4-16(15)22/h1-10H,11-12H2,(H,23,27)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROWYBMIXMWBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide. It features a complex structure that includes:

  • A fluorinated benzene ring.
  • A pyridazine moiety.
  • A thioether linkage.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or pathways involved in cancer progression or inflammation. The presence of the fluorobenzyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Studies have shown that related compounds exhibit significant anticancer properties. For instance, analogs that inhibit histone deacetylases (HDACs) have been noted for their antiproliferative effects against various tumor cell lines. The compound's structural similarity to known HDAC inhibitors suggests it may also possess similar activity.

Table 1: Anticancer Activity Comparison

Compound NameTargetIC50 (μM)Reference
FNAHDAC30.095
SAHAHDAC17.25
2-Fluoro CompoundTBDTBDTBD

In Vivo Studies

In vivo studies using xenograft models have demonstrated that compounds with similar functional groups can inhibit tumor growth significantly. For instance, a related study reported a tumor growth inhibition (TGI) of approximately 48% using a similar compound.

Case Study: Xenograft Model
A recent study evaluated a related compound in an in vivo xenograft model, reporting:

  • TGI : 48.89%
  • Mechanism : Induction of apoptosis and cell cycle arrest in the G2/M phase were noted as contributing factors to the observed antitumor activity.

Pharmacological Profile

The pharmacological profile of 2-fluoro-N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide remains to be fully elucidated. However, preliminary data suggest potential interactions with multiple biological targets, including:

  • Enzymatic Inhibition : Similar compounds have shown selective inhibition of class I HDACs.
  • Cell Cycle Modulation : Induction of cell cycle arrest has been documented.

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